2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol
Overview
Description
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol It is characterized by the presence of a nitrophenyl group attached to a sulfanyl-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-nitrobenzyl chloride with thiourea to form 2-nitrobenzylthiourea, which is then hydrolyzed to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.
Major Products
Oxidation: Formation of 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanal or 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanoic acid.
Reduction: Formation of 2-{[(2-aminophenyl)methyl]sulfanyl}ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-{[(2-Aminophenyl)methyl]sulfanyl}ethan-1-ol: Similar structure but with an amine group instead of a nitro group.
Uniqueness
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is unique due to the combination of its nitro, sulfanyl, and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-5-6-14-7-8-3-1-2-4-9(8)10(12)13/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVUOXCYDIUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656012 | |
Record name | 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638994-72-6 | |
Record name | 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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